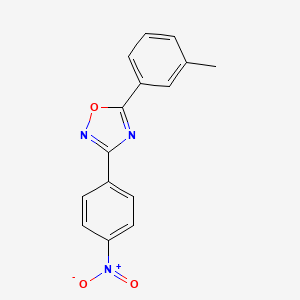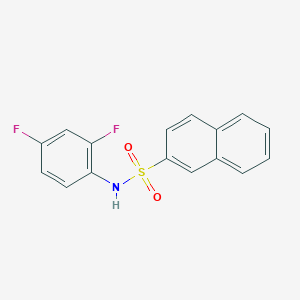
2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as CDNI, is a chemical compound that has been studied for its potential applications in various scientific fields. CDNI belongs to the class of tetrahydroisoquinoline compounds that have been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various scientific fields. One of the main areas of research is in the field of cancer therapy. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Another area of research is in the field of neuroscience. This compound has been found to exhibit neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been found to modulate the activity of dopamine receptors, which may have implications for the treatment of Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor and neuroprotective effects, this compound has been shown to exhibit anti-inflammatory, antioxidant, and antiangiogenic effects. Furthermore, this compound has been found to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is its potent biological activity, which makes it a promising candidate for further research in various scientific fields. However, this compound has several limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses. Therefore, further studies are needed to optimize the formulation and dosage of this compound for various applications.
Orientations Futures
There are several future directions for research on 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is in the development of this compound-based therapies for cancer and neurodegenerative diseases. Another area of research is in the elucidation of the molecular mechanisms underlying the biological effects of this compound. Furthermore, studies are needed to optimize the formulation and dosage of this compound for various applications, and to investigate the potential toxicity of this compound in vivo. Finally, the synthesis of new this compound derivatives with improved biological activity and pharmacokinetic properties is an area of active research.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves several steps, including the reaction of 2-chloro-5,6-difluoro-3-methylbenzoic acid with N-methylpiperazine, followed by cyclization with formaldehyde and reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO/c1-10-8-13(19)16(20)14(15(10)18)17(22)21-7-6-11-4-2-3-5-12(11)9-21/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERZSNBEKNQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2CCC3=CC=CC=C3C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)

![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)




![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)

